molecular formula C10H14ClNO4 B1455107 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine CAS No. 1305324-79-1

5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine

Cat. No. B1455107
M. Wt: 247.67 g/mol
InChI Key: FQQJYWSZCTUPIF-UHFFFAOYSA-N
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Description

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C10H11ClN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is 226.66 . Its structure can be represented by the SMILES string COC(OC)c1c(Cl)cnc2[nH]ccc12 .


Physical And Chemical Properties Analysis

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a solid substance . Its flash point is not applicable .

Scientific Research Applications

Herbicidal Applications

The structural analogs of 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine, such as dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, demonstrate varied biological properties. Specifically, chloro analogs of these compounds have been studied for their herbicidal activities. The positioning of the chlorine atom on the pyridine ring influences their herbicidal effectiveness, with different analogs showing varying degrees of post-emergence and pre-emergence herbicide activities. Molecular modeling techniques have been used to predict and understand these activities, indicating the potential of 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine in the field of agricultural chemistry (Andrea et al., 1990).

Synthesis of Novel Compounds

The compound has been used in the synthesis of various novel compounds. For instance, research into the synthesis of dimethoxypyrimidines and uracils with unique C-5 substituents involves derivatives of 5-iodo-2,4-dimethoxypyrimidine, which may be related to the structure of 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine. Such compounds have potential applications in the development of new pharmaceuticals and chemicals (Kundu & Chaudhuri, 1991).

Antitumor Activity

Compounds structurally related to 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine have been synthesized and evaluated for their antitumor activity. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with a similar dimethoxybenzyl group, has shown significant activity against certain types of cancer in animal models. This indicates the potential of related compounds in cancer research (Grivsky et al., 1980).

Molecular Structure Studies

Studies on the molecular structure of compounds similar to 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine, such as pyrimidines and pyridines, have provided insights into their chemical behavior and potential applications. The detailed analysis of the molecular structures, including the hydrogen bonding patterns, helps in understanding the reactivity and stability of these compounds, which is crucial for their practical applications (Rajam et al., 2017).

Development of Antibiotics

Derivatives of 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine have been used in the synthesis of macrocyclic antibiotics. For instance, a study demonstrated the synthesis of the central skeleton of GE 2270 A, a macrocyclic antibiotic, using a compound similar to 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine as an intermediate. This showcases the potential use of such compounds in the development of new antibiotics (Okumura et al., 1998).

Safety And Hazards

This compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to handle this compound with care and appropriate safety measures .

properties

IUPAC Name

5-chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4/c1-13-8-7(10(15-3)16-4)6(11)5-12-9(8)14-2/h5,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQJYWSZCTUPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)Cl)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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